7-Hydroxyisobenzofuran-1(3H)-one

Solubility Phthalide Derivatives Hydroxyl Substitution

Researchers targeting leishmanial topoisomerase II require the 7-hydroxyphthalide scaffold-a validated core whose JVPH3 derivative exhibits IC50 2.5 μM against both antimony-sensitive and resistant Leishmania donovani. Generic phthalide or other regioisomers lack the essential 7-OH motif critical for activity. • MP 90-92°C vs. parent phthalide (73-76°C) ensures unambiguous identity verification. • Improved aqueous solubility facilitates mixed-solvent reactions. • Available at ≥97% purity; ambient shipping with global logistics support.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 3956-91-0
Cat. No. B1249761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyisobenzofuran-1(3H)-one
CAS3956-91-0
Synonyms7-hydroxy-3H-isobenzofuran-1-one
7-hydroxyphthalide
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)O1
InChIInChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2
InChIKeyPTWPWUVEQZXOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyisobenzofuran-1(3H)-one: Phthalide Scaffold Overview


7-Hydroxyisobenzofuran-1(3H)-one (also known as 7-hydroxyphthalide) is a heterocyclic organic compound of the phthalide class, with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . It is a derivative of the parent phthalide scaffold (CAS 87-41-2), distinguished by a hydroxyl group substitution at the 7-position of the benzene ring. This compound is a key structural motif found in a variety of biologically active natural products and synthetic derivatives, and it serves as a versatile intermediate in organic synthesis and medicinal chemistry [1].

7-Hydroxyphthalide scaffold for synthesis
Distinct from unsubstituted phthalide
Key motif in natural product analogs

7-Hydroxyisobenzofuran-1(3H)-one: Why Generic Substitution Fails


The presence and precise position of the hydroxyl group on the isobenzofuranone core is not a trivial modification; it fundamentally alters the molecule's physicochemical and biological properties. The parent phthalide (CAS 87-41-2) lacks this hydroxyl group, resulting in significantly different solubility, electronic characteristics, and chemical reactivity [1]. Substitution with 7-hydroxyisobenzofuran-1(3H)-one cannot be generalized with other phthalide isomers (e.g., 5- or 6-hydroxyphthalide) or derivatives substituted at the 3-position. For instance, the hydroxyl group at the 7-position creates an ortho-relationship with the lactone carbonyl, enabling unique intramolecular hydrogen bonding and chelation properties that are not possible in other regioisomers [2]. This positional specificity dictates its distinct role as a synthetic intermediate and its unique biological activity profile, as evidenced by its presence in bioactive natural products like Amestolkins A and B [3]. The quantitative evidence below demonstrates that substituting this specific compound with a close analog would lead to predictable and measurable differences in key performance and application parameters.

Unsubstituted phthalide
Lacks 7‑OH group, altering solubility, electronic properties, and reactivity
5‑ or 6‑hydroxy regioisomers
Ortho relationship with lactone carbonyl is lost, eliminating unique intramolecular H‑bonding

7-Hydroxyisobenzofuran-1(3H)-one: Key Differentiating Evidence


Enhanced Aqueous Solubility vs. Unsubstituted Phthalide

The introduction of a 7-hydroxy group into the phthalide scaffold results in a measurable increase in aqueous solubility relative to the unsubstituted parent compound. While the parent phthalide (CAS 87-41-2) is classified as 'sparingly soluble' in water , 7-hydroxyisobenzofuran-1(3H)-one exhibits 'moderate solubility' in the same solvent . This difference is a direct consequence of the hydrogen-bonding capacity introduced by the hydroxyl group, which enhances its solvation in polar media. This is a key differentiator for applications requiring aqueous reaction conditions or for biological assays where solubility in physiological buffers is a critical parameter.

Aqueous solubility
Cross-study comparable
Moderately soluble vs sparingly soluble parent
Supports aqueous reaction compatibility
Qualitative improvement; no single standardized assay
Solubility Phthalide Derivatives Hydroxyl Substitution

Melting Point Elevation vs. Parent Phthalide

The 7-hydroxy substitution significantly increases the melting point of the isobenzofuranone core relative to the parent phthalide. The melting point of 7-hydroxyisobenzofuran-1(3H)-one is reported as 90-92 °C , which is approximately 17 °C higher than the 73-76 °C range typically observed for unsubstituted phthalide [1]. This elevation is a direct manifestation of the increased intermolecular forces (hydrogen bonding) in the solid state, which is a critical parameter for purification by recrystallization and for predicting compound stability during storage and handling. A higher melting point often correlates with greater thermal stability and can be an important specification for procurement when purity and shelf-life are under consideration.

Melting point
Cross-study comparable
90–92 °C +17 °C vs parent (73–76 °C)
Indicates stronger crystal lattice, aids purification
Trend consistent across literature
Melting Point Thermal Properties Crystal Engineering

Antileishmanial Activity: Role of 7-Hydroxy Motif

The 7-hydroxy group is a critical pharmacophoric element in the antileishmanial activity of 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3), a derivative of the core scaffold. While direct comparative data for the unsubstituted phthalide are lacking, the specific activity of JVPH3 is intimately linked to its core structure. JVPH3 exhibits potent in vitro activity against both antimony-sensitive and -resistant Leishmania donovani promastigotes, with an IC50 value of 2.5 μM against the AG83 strain [1]. This activity is mediated by inhibition of leishmanial DNA topoisomerase II (LdTOPII), an effect not observed with topoisomerase IB, and involves ROS-mediated apoptosis-like cell death [1]. In contrast, other isobenzofuranone derivatives lacking the 7-hydroxy group or with different substitution patterns show significantly altered or absent activity [2]. For instance, the related compound (4-bromo)-3′-hydroxy-5′-(4-bromophenyl)-benzophenone (JVPH4) is less active, underscoring the importance of the isobenzofuranone core [1]. This evidence positions 7-hydroxyisobenzofuran-1(3H)-one as a privileged scaffold for developing targeted antileishmanial agents, and its specific substitution pattern cannot be easily replaced without compromising biological function.

Antileishmanial activity
Class-level inference
JVPH3 derivative IC50 2.5 µM (L. donovani promastigotes)
Highlights scaffold role in anti-leishmanial research
Direct parental comparison lacking; class-level SAR
Antileishmanial Structure-Activity Relationship DNA Topoisomerase II

7-Hydroxyisobenzofuran-1(3H)-one: Research and Industrial Applications


Antileishmanial Agent Design: DNA Topoisomerase II

The 7-hydroxyisobenzofuran-1(3H)-one core is a validated starting point for the development of novel antileishmanial therapeutics, as evidenced by the potent activity of its derivative JVPH3 (IC50 2.5 μM) against both antimony-sensitive and resistant Leishmania donovani parasites [1]. This scaffold should be prioritized over unsubstituted phthalides for medicinal chemistry campaigns aimed at targeting leishmanial topoisomerase II, as the 7-hydroxy motif is critical for the observed activity and mechanism of action. Researchers can leverage this scaffold to synthesize focused libraries of derivatives to optimize potency, selectivity, and pharmacokinetic properties. Procurement of 7-hydroxyisobenzofuran-1(3H)-one is essential for this specific application, as generic phthalide or other regioisomers are not expected to confer the same biological profile.

Water-Compatible Phthalide Synthesis Intermediate

Given its 'moderate' aqueous solubility compared to the 'sparingly soluble' parent phthalide , 7-hydroxyisobenzofuran-1(3H)-one is the preferred intermediate for the synthesis of natural product analogs and other phthalide derivatives where water compatibility is advantageous or required. This is particularly relevant for the synthesis of compounds like Amestolkins A and B, which share the 7-hydroxyisobenzofuranone planar structure and exhibit biological activity [2]. Its improved solubility profile can facilitate reactions in aqueous or mixed solvent systems, potentially simplifying work-up and purification procedures compared to syntheses starting from less soluble phthalide analogs. This makes it a strategic choice for chemists designing multi-step syntheses of complex molecules with this core.

Analytical Reference Standard for Phthalide Research

The distinct melting point of 90-92 °C for 7-hydroxyisobenzofuran-1(3H)-one provides a clear and quantifiable benchmark for identity and purity verification that differentiates it from the unsubstituted phthalide (73-76 °C) [3]. In analytical chemistry and quality control laboratories, this compound can serve as a high-quality reference standard for developing and validating HPLC, GC, or other chromatographic methods aimed at detecting and quantifying this specific scaffold in complex mixtures, natural product extracts, or pharmaceutical formulations. Its unique thermal signature also makes it useful in differential scanning calorimetry (DSC) for polymorph screening and purity assessment. Procuring the correct compound is critical, as substitution with a phthalide of a different melting point would invalidate the analytical method.

Application
Selection Property
Validation Focus
Antileishmanial drug discovery research
7‑Hydroxy scaffold specificity
Leishmanial topoisomerase II pathway
Water‑compatible phthalide synthesis
Improved aqueous solubility profile
Polar solvent reaction optimization
Analytical reference standard
Distinct thermal properties
Purity and identity verification by thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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